

# Vosoritide Acetate Demonstrates Significant Efficacy in Preclinical Animal Models of Achondroplasia

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Key findings from controlled animal studies reveal that **vosoritide acetate**, a C-type natriuretic peptide (CNP) analog, effectively counteracts the genetic mutations that cause achondroplasia, leading to significant improvements in bone growth and skeletal development in mouse models of the condition. These preclinical investigations provided the foundational evidence for the subsequent successful clinical trials in humans.

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene. This mutation leads to an overactive FGFR3 protein, which inhibits chondrocyte proliferation and differentiation in the growth plates, resulting in impaired bone growth. Vosoritide is designed to stimulate the downstream signaling pathway of the natriuretic peptide receptor B (NPR-B), which in turn inhibits the MAPK pathway that is overstimulated by the faulty FGFR3 receptor.[1][2]

Preclinical studies in a well-established Fgfr3Y367C/+ mouse model, which recapitulates the clinical features of human achondroplasia, have demonstrated the therapeutic potential of vosoritide (formerly known as BMN 111).[3][4] Treatment with vosoritide in these animal models resulted in a significant and dose-dependent increase in the length of long bones, vertebrae, and the cranial base compared to placebo-treated animals.[3]

# Quantitative Analysis of Vosoritide Efficacy in Fgfr3Y367C/+ Mice



The following tables summarize the key quantitative data from a pivotal preclinical study evaluating the effects of daily subcutaneous injections of vosoritide over a 20-day period in Fgfr3Y367C/+ mice.

Table 1: Effect of Vosoritide on Axial and Appendicular Skeleton Length

Measurement	Wild-Type (Placebo)	Fgfr3Y367C/+ (Placebo)	Fgfr3Y367C/+ (Vosoritide)	% Correction
Naso-occipital Length (mm)	13.5 ± 0.2	11.8 ± 0.3	12.7 ± 0.2	53%
Femur Length (mm)	10.2 ± 0.2	8.5 ± 0.3	9.4 ± 0.2	53%
Tibia Length (mm)	11.8 ± 0.3	9.8 ± 0.3	10.9 ± 0.2	55%
L1-L5 Vertebrae Length (mm)	9.5 ± 0.2	8.2 ± 0.2	9.0 ± 0.2	62%

Data presented as mean  $\pm$  standard deviation. % Correction indicates the percentage of the growth deficit recovered in the treated group compared to the wild-type group.[3]

Table 2: Histomorphometric Analysis of the Tibial Growth Plate

Parameter	Wild-Type (Placebo)	Fgfr3Y367C/+ (Placebo)	Fgfr3Y367C/+ (Vosoritide)
Total Growth Plate Height (µm)	350 ± 25	250 ± 20	320 ± 22
Proliferative Zone Height (µm)	180 ± 15	120 ± 10	160 ± 12
Hypertrophic Zone Height (μm)	120 ± 10	80 ± 8	110 ± 9

Data presented as mean ± standard deviation.[3]



# **Experimental Protocols Animal Model and Study Design**

A key preclinical study utilized the Fgfr3Y367C/+ mouse model, which carries a mutation analogous to the one causing achondroplasia in humans.[3] At 10 days of age, litters of these mice were divided into three groups: wild-type mice receiving a placebo (vehicle), Fgfr3Y367C/+ mice receiving a placebo, and Fgfr3Y367C/+ mice receiving vosoritide. Vosoritide was administered once daily via subcutaneous injection at a dose of 2.5 mg/kg for 20 consecutive days. The placebo group received a corresponding volume of the vehicle solution.[3]

### **Skeletal Analysis**

At the end of the 20-day treatment period, the mice were euthanized, and their skeletons were prepared for analysis. The lengths of the naso-occipital bone, femurs, tibias, and the L1-L5 vertebrae were measured using high-resolution radiography. For histomorphometric analysis, the tibias were dissected, fixed, decalcified, and embedded in paraffin. Sections of the growth plates were then stained with Safranin O and Fast Green to visualize the different chondrocyte zones. The heights of the total growth plate, the proliferative zone, and the hypertrophic zone were measured using specialized imaging software.[3]

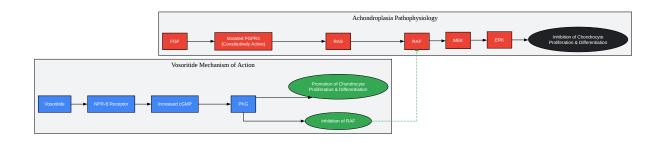
### **Signaling Pathway Analysis**

To investigate the mechanism of action of vosoritide, primary chondrocytes were isolated from the growth plates of the mice. These cells were then stimulated with fibroblast growth factor (FGF), a protein that activates the FGFR3 pathway, in the presence or absence of vosoritide. The levels of phosphorylated extracellular-signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway, were then measured by western blotting to determine the inhibitory effect of vosoritide on the overactive FGFR3 signaling.[3]

# Visualizing the Mechanism of Action and Experimental Workflow

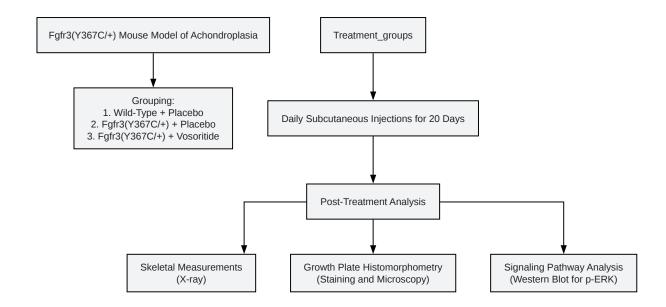
The following diagrams illustrate the signaling pathways involved in achondroplasia and the mechanism of action of vosoritide, as well as the general experimental workflow of the preclinical animal studies.





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Caption: FGFR3 signaling pathway in achondroplasia and the inhibitory effect of vosoritide.





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Caption: General experimental workflow for preclinical evaluation of vosoritide.

In conclusion, the data from controlled animal studies provide compelling evidence for the efficacy of **vosoritide acetate** in treating achondroplasia at a preclinical level. The significant improvements in bone growth and the clear mechanism of action observed in these studies laid a strong foundation for the successful clinical development of this targeted therapy for individuals with achondroplasia.

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